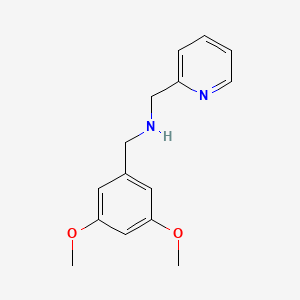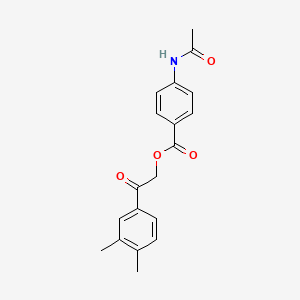
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine, also known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties. DMPEA has a molecular weight of 275.35 g/mol and a chemical formula of C16H19N2O2.
作用机制
The mechanism of action of (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine is not fully understood. However, it is believed to act on various receptors in the body, including the serotonin receptor and the dopamine receptor. (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has also been shown to have antioxidant effects by scavenging free radicals. In addition, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been shown to have anti-tumor effects by inhibiting the growth of cancer cells.
实验室实验的优点和局限性
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. In addition, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine is a controlled substance, and its use is regulated by law.
未来方向
There are several future directions for the study of (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine. One direction is to further investigate its potential therapeutic properties in treating neurodegenerative diseases. Another direction is to study its potential use as a drug target for various diseases. In addition, future studies could focus on improving the synthesis method of (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine to increase its yield and purity.
Conclusion:
In conclusion, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, and anti-tumor properties. (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has also been studied for its potential use in treating neurodegenerative diseases and as a drug target for various diseases. However, further research is needed to fully understand its pharmacological properties and potential therapeutic uses.
合成方法
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzaldehyde with 2-pyridinemethanamine. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate. The resulting product is then purified through column chromatography to obtain pure (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine. The synthesis method of (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
(3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, (3,5-dimethoxybenzyl)(2-pyridinylmethyl)amine has been studied for its potential use as a drug target for various diseases.
属性
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-7-12(8-15(9-14)19-2)10-16-11-13-5-3-4-6-17-13/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMTLDSQVRFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5809275.png)
![5-[(3,4-dimethylbenzoyl)amino]isophthalic acid](/img/structure/B5809280.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B5809285.png)
![2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide](/img/structure/B5809286.png)


![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)

![1-hydroxy-4-[(4-methoxyphenyl)amino]anthra-9,10-quinone](/img/structure/B5809325.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5809354.png)

![N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5809374.png)